molecular formula C18H16N2O2S B5133080 2-(4-biphenylyloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(4-biphenylyloxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5133080
M. Wt: 324.4 g/mol
InChI Key: QJCVVJJEKMGAHJ-UHFFFAOYSA-N
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Description

Research into novel bi-heterocycles, including those containing thiazolyl and acetamide groups, has been a focus due to their potential as anti-diabetic and anti-inflammatory agents. These compounds have been synthesized and evaluated for various biological activities, including enzyme inhibition and cytotoxic behavior against selected models (Abbasi et al., 2020).

Synthesis Analysis

The synthesis of these compounds involves multi-step processes, starting with the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to corresponding acid hydrazide, followed by various reactions to produce the desired bi-heterocyclic compounds. These processes utilize specific reagents and conditions to ensure the formation of the target compounds with high purity (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structures of the synthesized compounds are deduced using spectroscopic techniques such as 1H NMR, 13C NMR, EI MS, and elemental analysis. These techniques provide detailed information on the chemical structure and confirm the successful synthesis of the target compounds (Abbasi et al., 2020).

Chemical Reactions and Properties

The synthesized compounds undergo various chemical reactions, including cyclocondensation and nucleophilic substitution, to form the desired bi-heterocycles. These reactions are crucial for the formation of the compounds' complex structures and for introducing specific functional groups that contribute to their biological activities (Abbasi et al., 2020).

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-11-19-18(23-13)20-17(21)12-22-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCVVJJEKMGAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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